REACTION_CXSMILES
|
[N:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]2[C:18](=[O:19])[CH2:17][O:16][CH2:15][C:14]2=[O:20])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CC1C=CC(S(O)(=O)=[O:29])=CC=1.N1(CCCCCCN2C(=O)COCC2=O)CCCCC1.[CH3:52][C:53]1[CH:54]=[CH:55][C:56]([S:59]([OH:62])(=[O:61])=[O:60])=[CH:57][CH:58]=1.[OH-].[Na+:64]>>[N:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:14](=[O:20])[CH2:15][O:16][CH2:17][C:18]([O-:29])=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[Na+:64].[S:59]([C:56]1[CH:57]=[CH:58][C:53]([CH3:52])=[CH:54][CH:55]=1)([O-:62])(=[O:61])=[O:60].[Na+:64] |f:0.1,4.5,6.7,8.9|
|
Name
|
4-(6-piperidinohexyl)-3,5-dioxomorpholine p-toluenesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CCCCCCN1C(COCC1=O)=O.CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
4-(6-piperidinohexyl)-3,5-dioxomorpholine
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CCCCCCN1C(COCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CCCCCCNC(COCC(=O)[O-])=O.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]2[C:18](=[O:19])[CH2:17][O:16][CH2:15][C:14]2=[O:20])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CC1C=CC(S(O)(=O)=[O:29])=CC=1.N1(CCCCCCN2C(=O)COCC2=O)CCCCC1.[CH3:52][C:53]1[CH:54]=[CH:55][C:56]([S:59]([OH:62])(=[O:61])=[O:60])=[CH:57][CH:58]=1.[OH-].[Na+:64]>>[N:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:14](=[O:20])[CH2:15][O:16][CH2:17][C:18]([O-:29])=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[Na+:64].[S:59]([C:56]1[CH:57]=[CH:58][C:53]([CH3:52])=[CH:54][CH:55]=1)([O-:62])(=[O:61])=[O:60].[Na+:64] |f:0.1,4.5,6.7,8.9|
|
Name
|
4-(6-piperidinohexyl)-3,5-dioxomorpholine p-toluenesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CCCCCCN1C(COCC1=O)=O.CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
4-(6-piperidinohexyl)-3,5-dioxomorpholine
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CCCCCCN1C(COCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CCCCCCNC(COCC(=O)[O-])=O.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |